Competitive Inhibition of Thienylalanine Toxicity in E. coli: Comparative Efficacy Against Other Phenylalanine Analogs
2-Amino-3-phenylbutanoic acid acts as a competitive inhibitor of thienylalanine incorporation in Escherichia coli, thereby preventing thienylalanine-induced toxicity [1]. This compound's antagonist activity is species-specific: it is effective in Leuconostoc dextranicum but not in E. coli under standard growth conditions, yet it competitively blocks thienylalanine toxicity in E. coli [1]. In contrast, the common phenylalanine analog p-fluorophenylalanine (PFP) is a well-known broad-spectrum antagonist with a different selectivity profile and does not exhibit the same species-conditional efficacy [2]. This unique, context-dependent antagonist profile differentiates 2-amino-3-phenylbutanoic acid from other phenylalanine analogs like PFP or β-2-thienylalanine, making it a valuable tool for dissecting species-specific amino acid utilization pathways [3].
| Evidence Dimension | Phenylalanine antagonist activity |
|---|---|
| Target Compound Data | Effective in L. dextranicum; competitive inhibition of thienylalanine toxicity in E. coli |
| Comparator Or Baseline | p-Fluorophenylalanine (PFP): broad-spectrum antagonist with different species selectivity |
| Quantified Difference | Species-specific, context-dependent inhibition (qualitative) |
| Conditions | Bacterial growth assays in L. dextranicum and E. coli |
Why This Matters
Enables precise, species-selective perturbation of phenylalanine metabolism, which is not possible with broad-spectrum analogs like PFP.
- [1] Edelson, J., & Keeley, D. F. (1963). Inhibition of thienylalanine incorporation in Escherichia coli by 2-amino-3-phenylbutanoic acid. Archives of Biochemistry and Biophysics, 103, 175–180. View Source
- [2] Emeis, C. C. (1966). Haploidisierung von diploiden Hefen durch p-Fluoro-phenylalanin. Zeitschrift für Naturforschung B, 21, 816–817. View Source
- [3] McBride, A. C., & Gowans, C. S. (1969). The induction of gene mutation and chromosome aberration in Chlamydomonas eugametos by a phenylalanine analog. Genetics Research, 14(2), 173-184. View Source
